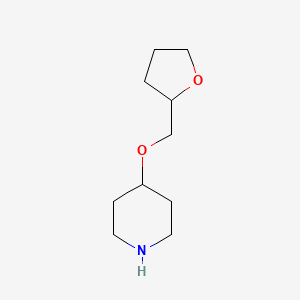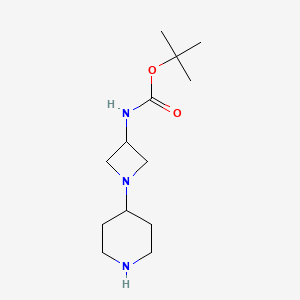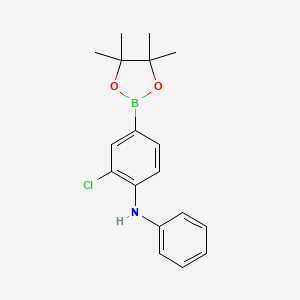
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
描述
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring. This specific compound features a thiazole ring substituted with a phenyl group at the 3-position of the benzopyran core. Benzopyrans are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
作用机制
Target of Action
The primary targets of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- are acetylcholinesterases (AChEs) . AChEs are crucial enzymes involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its targets (AChEs) by acting as an inhibitor . It binds to the active site of the enzyme, preventing the normal substrate, acetylcholine, from accessing the site. This results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- typically involves the formation of the benzopyran core followed by the introduction of the thiazole ring. One common method is the Knoevenagel condensation reaction, where salicylaldehyde reacts with a β-ketoester in the presence of a base to form the benzopyran core. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-based catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also improve the scalability and safety of the production process .
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans and thiazoles, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant and fragrance properties.
2-Phenyl-1-benzopyran-4-one (Flavone): Exhibits antioxidant and anti-inflammatory activities.
4H-1-Benzopyran-4-one (Chromone): Used in the synthesis of pharmaceuticals and dyes.
Uniqueness
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- is unique due to the presence of both a benzopyran and a thiazole ring, which imparts distinct biological activities. The combination of these two moieties enhances its potential as a multifunctional compound with applications in various fields .
属性
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)15-11-22-17(19-15)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIBHLXITYCPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356730 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88735-48-2 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Propanone, 1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3058197.png)

![6,6-Difluorobicyclo[3.1.0]hexan-3-OL](/img/structure/B3058200.png)

![4-[(3,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3058203.png)
![4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol](/img/structure/B3058204.png)

